molecular formula C16H13ClFN3O B2885170 1-(3-chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941987-92-4

1-(3-chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2885170
CAS No.: 941987-92-4
M. Wt: 317.75
InChI Key: WDMHHJAABFDKJU-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a urea linkage between a substituted phenyl ring and an indole moiety

Preparation Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline and 1-methyl-1H-indole-3-carboxylic acid.

    Formation of Urea Linkage: The key step involves the reaction of 3-chloro-4-fluoroaniline with 1-methyl-1H-indole-3-carboxylic acid in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). This reaction forms the urea linkage between the two components.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-(3-chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-3-carboxylic acid derivatives. Reduction reactions can also be performed to modify the indole ring.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

1-(3-chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea can be compared with other similar compounds, such as:

    1-(3-chloro-4-fluorophenyl)-3-(1H-indol-3-yl)urea: Lacks the methyl group on the indole ring, which may affect its chemical properties and biological activities.

    1-(3-chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-2-yl)urea: The position of the urea linkage on the indole ring is different, which can influence its reactivity and interactions with molecular targets.

    1-(3-chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)thiourea: Contains a thiourea linkage instead of a urea linkage, which may alter its chemical stability and biological effects.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O/c1-21-9-14(11-4-2-3-5-15(11)21)20-16(22)19-10-6-7-13(18)12(17)8-10/h2-9H,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMHHJAABFDKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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